molecular formula C14H14BrNO2S B5721429 4-bromo-N-(3-ethylphenyl)benzenesulfonamide

4-bromo-N-(3-ethylphenyl)benzenesulfonamide

Cat. No.: B5721429
M. Wt: 340.24 g/mol
InChI Key: KHAWHAUEXMWSPH-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-ethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom and an ethyl group attached to the phenyl ring.

Preparation Methods

The synthesis of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3-ethyl aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromobenzenesulfonyl chloride is reacted with 3-ethyl aniline in the presence of a base, leading to the formation of this compound.

Chemical Reactions Analysis

4-Bromo-N-(3-ethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceutical Synthesis
4-Bromo-N-(3-ethylphenyl)benzenesulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been identified as a precursor for developing drugs with anticancer and antimicrobial properties. The compound's sulfonamide functional group is known for its diverse biological activities, making it a valuable component in drug design .

Anticancer Properties
Recent studies highlight the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in several cancers, including breast cancer. In vitro tests demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .

Antimicrobial Activity
The compound also exhibits significant antibacterial properties. Studies have reported Minimum Inhibitory Concentration (MIC) values against various pathogens, indicating its potential as a therapeutic agent against bacterial infections. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics.

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its effects primarily involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt critical cellular processes such as pH regulation and ion transport, which are vital for tumor growth and bacterial survival .

Cellular Uptake and Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells. The annexin V-FITC assay revealed a significant increase in apoptotic cells treated with the compound, suggesting its potential role in cancer therapy by promoting programmed cell death in malignant cells .

Material Science

Development of New Materials
In addition to its medicinal applications, this compound is utilized in material science for developing new materials with enhanced stability and reactivity. Its unique chemical structure allows for modifications that can lead to materials suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
RSC Advances (2021)Anticancer ActivitySignificant inhibition of CA IX; selective cytotoxicity against breast cancer cell lines .
PubMed Study (2022)Antimicrobial PropertiesEffective against S. aureus and E. coli; MIC values comparable to antibiotics.
ACS Publications (2023)Mechanistic InsightsDetailed mechanism involving enzyme inhibition leading to apoptosis induction .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Bromo-N-(3-ethylphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

    Similar Compounds: Examples include 4-chloro-N-(3-ethylphenyl)benzenesulfonamide and 4-fluoro-N-(3-ethylphenyl)benzenesulfonamide.

    Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs.

Biological Activity

4-Bromo-N-(3-ethylphenyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, including its effects on cellular mechanisms, antibacterial properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}BrN1_{1}O2_{2}S
  • CAS Number :

Interaction with Serum Proteins

Recent studies have highlighted the interaction of this compound with human serum albumin (HSA). The binding affinity between the compound and HSA was evaluated using fluorescence quenching techniques. The results indicated that the compound exhibits a moderate to strong binding constant, suggesting significant interactions that could influence its pharmacokinetic properties and therapeutic efficacy .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been extensively studied. While specific data for this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. For example, derivatives of benzenesulfonamides have shown activity against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . This suggests that this compound may possess similar antibacterial properties.

Cardiovascular Effects

In an isolated rat heart model, related benzenesulfonamides were tested for their effects on perfusion pressure and coronary resistance. These studies indicated that certain derivatives could significantly decrease perfusion pressure, potentially through interactions with calcium channels . Although specific data on this compound is not available, the structural similarities suggest it may exhibit analogous cardiovascular effects.

Pharmacokinetics and Toxicity

A comprehensive evaluation of the pharmacokinetic parameters for sulfonamide derivatives is essential for understanding their biological activity. Theoretical models have been employed to assess absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, computational studies indicated potential hepatotoxicity and interactions with cytochrome P450 enzymes for some related compounds . These findings emphasize the need for further investigation into the safety profile of this compound.

Summary Table of Biological Activities

Activity Description Reference
AntibacterialPotential activity against various bacterial strains
CardiovascularEffects on perfusion pressure and coronary resistance
Protein BindingModerate to strong binding with human serum albumin
PharmacokineticsPossible hepatotoxicity; interactions with cytochrome P450

Properties

IUPAC Name

4-bromo-N-(3-ethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-2-11-4-3-5-13(10-11)16-19(17,18)14-8-6-12(15)7-9-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAWHAUEXMWSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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